molecular formula C11H15NO3 B13568567 tert-Butyl 3-amino-2-hydroxybenzoate

tert-Butyl 3-amino-2-hydroxybenzoate

Cat. No.: B13568567
M. Wt: 209.24 g/mol
InChI Key: QVYCUQRBRKQMBZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-hydroxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino (-NH₂) group at the 3-position and a hydroxyl (-OH) group at the 2-position. This compound is of interest in pharmaceutical and organic synthesis due to its dual functional groups, which enable participation in hydrogen bonding and coordination chemistry.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 3-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6,13H,12H2,1-3H3

InChI Key

QVYCUQRBRKQMBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion.

Another method involves the protection of the amino group using a suitable protecting group, followed by esterification and subsequent deprotection. This approach allows for selective functionalization of the compound without interference from the amino group.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 3-amino-2-hydroxybenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for precise control over reaction conditions and high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 3-amino-2-oxobenzoate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: tert-Butyl 3-amino-2-oxobenzoate

    Reduction: tert-Butyl 3-amino-2-hydroxybenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl 3-amino-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, potentially leading to modulation of their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

tert-Butyl-(2R,3R)-3-Amino-2-Hydroxybutanoate

Structural Differences :

  • Backbone: Butanoate (4-carbon chain) vs. benzoate (aromatic ring).
  • Functional Groups: Both compounds share amino and hydroxyl groups but differ in spatial arrangement. The butanoate derivative has chiral centers at C2 and C3, leading to (2R,3R) stereochemistry, whereas the benzoate analogue lacks chirality in the ester group.

Physicochemical Properties :

  • Molecular Weight: The benzoate derivative (C₁₁H₁₅NO₃) has a molecular weight of 209.24 g/mol, while the butanoate analogue (C₈H₁₅NO₃) is lighter (173.21 g/mol).
  • Solubility: The aromatic ring in the benzoate likely reduces water solubility compared to the aliphatic butanoate.

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

Structural Differences :

  • Core Structure : Pyrrolidine ring vs. aromatic benzoate.
  • Substituents: A hydroxymethyl (-CH₂OH) and 4-methoxyphenyl group replace the amino and hydroxyl groups in the benzoate analogue.

Physicochemical Properties :

  • Molecular Weight: 307.4 g/mol (C₁₇H₂₅NO₄) vs. 209.24 g/mol for the benzoate .
  • Stability : The pyrrolidine ring and methoxyphenyl group may enhance rigidity and reduce hydrolysis susceptibility compared to the benzoate ester.

Reactivity :

  • The pyrrolidine derivative’s tertiary amine and hydroxymethyl group enable diverse derivatization (e.g., amide formation), whereas the benzoate’s amino and hydroxyl groups favor electrophilic substitution or chelation.

tert-Butyl (E)-3-Oxo-2-(3-Oxoisobenzofuran-1(3H)-Ylidene)Butanoate

Structural Differences :

  • Functional Groups: Contains a conjugated dienone system and isobenzofuran moiety, unlike the benzoate’s amino and hydroxyl groups.
  • Electronic Effects: The electron-withdrawing oxo groups contrast with the electron-donating amino and hydroxyl substituents in the benzoate.

Physicochemical Properties :

  • Solubility : The extended conjugation in the isobenzofuran derivative likely reduces polarity and water solubility compared to the benzoate.
  • Stability: The α,β-unsaturated ester may undergo Michael addition or Diels-Alder reactions, whereas the benzoate’s amino group could participate in Schiff base formation .

Comparative Data Table

Property tert-Butyl 3-Amino-2-Hydroxybenzoate tert-Butyl-(2R,3R)-3-Amino-2-Hydroxybutanoate tert-Butyl (3s,4r)-Pyrrolidine Carboxylate
Molecular Formula C₁₁H₁₅NO₃ C₈H₁₅NO₃ C₁₇H₂₅NO₄
Molecular Weight (g/mol) 209.24 173.21 307.4
Key Functional Groups -NH₂, -OH, Aromatic ester -NH₂, -OH, Aliphatic ester Pyrrolidine, -CH₂OH, Methoxyphenyl
Solubility (Predicted) Low (aromatic) Moderate (aliphatic) Low (bulky substituents)
Synthetic Utility NSAID precursors, chelating agents Chiral intermediates Peptidomimetics, kinase inhibitors
Stability Moderate (prone to hydrolysis) High (chiral stability) High (rigid pyrrolidine)

Biological Activity

tert-Butyl 3-amino-2-hydroxybenzoate, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following molecular structure:

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : Approximately 205.25 g/mol

The presence of both amino and hydroxy groups allows for significant interactions with biological molecules, enabling various biochemical activities.

The biological activity of tert-butyl 3-amino-2-hydroxybenzoate is primarily attributed to its ability to interact with enzymes and receptors. The hydroxy and amino groups facilitate:

  • Hydrogen Bonding : These functional groups can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Electrostatic Interactions : The charged nature of the amino group may allow for electrostatic interactions with negatively charged sites on biomolecules.

These interactions can lead to various biological effects, including enzyme inhibition or modulation of signal transduction pathways.

Anti-inflammatory Properties

Research indicates that tert-butyl 3-amino-2-hydroxybenzoate exhibits potential anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokine production in cultured cells, suggesting its utility in treating inflammatory conditions.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies utilizing models of oxidative stress have shown that tert-butyl 3-amino-2-hydroxybenzoate can lower levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .

Neuroprotective Effects

A notable study investigated the neuroprotective effects of related compounds in models of ischemic stroke. The findings indicated that compounds structurally similar to tert-butyl 3-amino-2-hydroxybenzoate could significantly reduce neuronal apoptosis caused by oxidative stress during oxygen-glucose deprivation . This suggests a potential application for the compound in neurodegenerative diseases where oxidative stress plays a critical role.

Enzyme Modulation

In another study, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that tert-butyl 3-amino-2-hydroxybenzoate could effectively inhibit certain hydrolases, thus modulating metabolic processes . This property highlights its potential as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
tert-Butyl 4-amino-3-hydroxybenzoateAntioxidant, Anti-inflammatoryEnzyme inhibition, ROS scavenging
tert-Butyl 3-amino-4-hydroxybenzoateNeuroprotectiveModulation of signaling pathways
LX009 (related compound)Anti-apoptotic, NeuroprotectiveAkt/Nrf2/HO-1 pathway activation

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of tert-butyl 3-amino-2-hydroxybenzoate. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, modifications to the side chains have been shown to improve enzyme inhibition potency and antioxidant capacity .

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